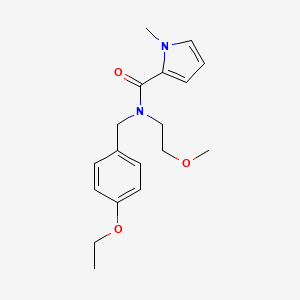![molecular formula C19H19FN4O2S B4253551 [7-fluoro-2-[1-(2-hydroxyethyl)pyrazol-4-yl]quinolin-4-yl]-thiomorpholin-4-ylmethanone](/img/structure/B4253551.png)
[7-fluoro-2-[1-(2-hydroxyethyl)pyrazol-4-yl]quinolin-4-yl]-thiomorpholin-4-ylmethanone
概要
説明
[7-fluoro-2-[1-(2-hydroxyethyl)pyrazol-4-yl]quinolin-4-yl]-thiomorpholin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a fluorine atom and a thiomorpholine group, linked to a pyrazole ring and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-fluoro-2-[1-(2-hydroxyethyl)pyrazol-4-yl]quinolin-4-yl]-thiomorpholin-4-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Thiomorpholine Group: This step involves the formation of a thiomorpholine ring, which can be achieved through nucleophilic substitution reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Linking the Ethanol Moiety: The final step involves the attachment of the ethanol group, which can be achieved through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline core can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
[7-fluoro-2-[1-(2-hydroxyethyl)pyrazol-4-yl]quinolin-4-yl]-thiomorpholin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [7-fluoro-2-[1-(2-hydroxyethyl)pyrazol-4-yl]quinolin-4-yl]-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA, while the pyrazole ring and thiomorpholine group may interact with proteins, leading to inhibition of their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
2-{4-[7-chloro-4-(thiomorpholin-4-ylcarbonyl)quinolin-2-yl]-1H-pyrazol-1-yl}ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-{4-[7-fluoro-4-(piperidin-4-ylcarbonyl)quinolin-2-yl]-1H-pyrazol-1-yl}ethanol: Similar structure but with a piperidine group instead of thiomorpholine.
Uniqueness
The presence of the fluorine atom in [7-fluoro-2-[1-(2-hydroxyethyl)pyrazol-4-yl]quinolin-4-yl]-thiomorpholin-4-ylmethanone enhances its binding affinity and metabolic stability compared to its chlorine analog. The thiomorpholine group provides unique steric and electronic properties that differentiate it from the piperidine analog.
特性
IUPAC Name |
[7-fluoro-2-[1-(2-hydroxyethyl)pyrazol-4-yl]quinolin-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-14-1-2-15-16(19(26)23-4-7-27-8-5-23)10-17(22-18(15)9-14)13-11-21-24(12-13)3-6-25/h1-2,9-12,25H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZSYXQUNDFCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=NC3=C2C=CC(=C3)F)C4=CN(N=C4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,5-dimethylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4253494.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine](/img/structure/B4253500.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4253508.png)
![1-[(2E)-3-(2-furyl)-2-propen-1-yl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4253513.png)
![3-(2-isoxazolidinyl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B4253518.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4253519.png)
![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-7-methylimidazo[1,2-a]pyridine trifluoroacetate](/img/structure/B4253522.png)

![[1-(3-furoyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B4253537.png)
![8-[3-(pyridin-2-ylmethoxy)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4253542.png)
![[(3S,4S)-3-hydroxy-4-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl-methylamino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B4253554.png)
![[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone](/img/structure/B4253557.png)

![N-methyl-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B4253571.png)
